

# Synthesis of lactones using 2-Chlorobenzenecarboperoxoic acid

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## Compound of Interest

Compound Name:	2-Chlorobenzenecarboperoxoic acid
CAS No.:	5106-05-8
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## Application Note & Protocol

Topic: Synthesis of Lactones using meta-Chloroperoxybenzoic Acid (m-CPBA)

Audience: Researchers, scientists, and drug development professionals.

## Harnessing the Baeyer-Villiger Oxidation: A Detailed Guide to Lactone Synthesis Using meta-Chloroperoxybenzoic Acid (m-CPBA)

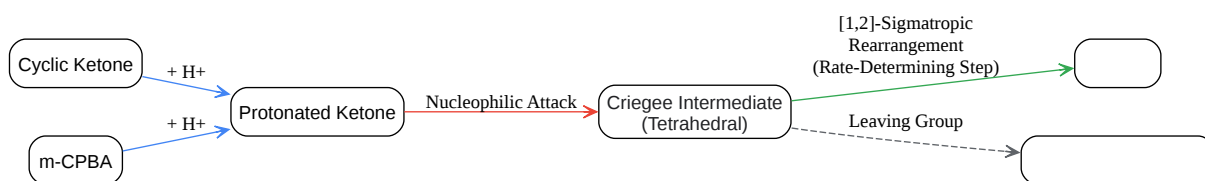
Abstract Lactones, or cyclic esters, are pivotal structural motifs found in a vast array of natural products, pharmaceuticals, and biodegradable polymers.[1][2][3] Their synthesis is a cornerstone of modern organic chemistry. Among the most reliable and versatile methods for their preparation is the Baeyer-Villiger oxidation, a reaction that transforms cyclic ketones into their corresponding lactones.[4][5] This application note provides a comprehensive guide to the use of meta-chloroperoxybenzoic acid (m-CPBA), a preferred reagent for this transformation due to its efficacy and ease of handling.[6][7] We will delve into the reaction mechanism,

provide a detailed experimental protocol, discuss substrate scope, and offer practical troubleshooting advice to empower researchers in their synthetic endeavors.

## The Mechanism of Action: The Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, converting ketones to esters and, pertinently for this guide, cyclic ketones to lactones.<sup>[4]</sup> The reaction, first reported by Adolf von Baeyer and Victor Villiger in 1899, proceeds through a well-established mechanism involving a key tetrahedral intermediate.<sup>[8][9]</sup>

The process begins with the protonation of the ketone's carbonyl oxygen by the peroxyacid, which enhances the electrophilicity of the carbonyl carbon. The peroxyacid then performs a nucleophilic attack on this activated carbonyl, forming a tetrahedral intermediate known as the Criegee intermediate.<sup>[8][9]</sup> The reaction culminates in a concerted rearrangement step. One of the alkyl groups attached to the former carbonyl carbon migrates to the adjacent, electron-deficient oxygen of the peroxide linkage. This migration occurs simultaneously with the departure of the carboxylate leaving group (3-chlorobenzoic acid in this case), yielding the final lactone product.<sup>[10]</sup>



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Caption: The mechanism of the Baeyer-Villiger Oxidation.

## Regioselectivity and Migratory Aptitude

For unsymmetrical ketones, the regioselectivity of the oxygen insertion is a critical consideration. The outcome is governed by the inherent migratory aptitude of the substituents

attached to the carbonyl carbon. The group that can better stabilize a partial positive charge in the transition state of the rearrangement step will preferentially migrate.[4][11] This predictability is a key strength of the reaction. The established order of migratory aptitude is:

H > tertiary alkyl > secondary alkyl  $\approx$  aryl > primary alkyl > methyl[10][12]

For cyclic ketones, the oxygen atom is inserted between the carbonyl carbon and the more substituted adjacent carbon. The stereochemistry of the migrating center is retained throughout the reaction, making it a valuable tool in stereospecific synthesis.[9]

## Experimental Protocol: Synthesis of $\epsilon$ -Caprolactone from Cyclohexanone

This section provides a robust, step-by-step protocol for the oxidation of cyclohexanone to  $\epsilon$ -caprolactone, a common monomer for biodegradable polymers.[1]

### Materials and Reagents

- Cyclohexanone ( $\geq 99\%$ )
- meta-Chloroperoxybenzoic acid (m-CPBA, commercial grade  $\leq 77\%$ , balance is 3-chlorobenzoic acid and water)[6]
- Dichloromethane (DCM, anhydrous)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated aqueous sodium sulfite ( $\text{Na}_2\text{SO}_3$ ) solution
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Deionized water

### Equipment

- Round-bottom flask with a magnetic stir bar

- Dropping funnel or addition funnel
- Ice-water bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware
- pH paper or pH meter

## Safety Precautions

- m-CPBA is a strong oxidizing agent and is potentially explosive, especially when dry or subjected to shock or friction.<sup>[6][7]</sup> It is supplied commercially wetted with water to improve stability.<sup>[6]</sup> Avoid contact with combustible materials.<sup>[13]</sup>
- Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
- Perform the reaction in a well-ventilated chemical fume hood.<sup>[13]</sup>
- The reaction can be exothermic. Maintain cooling with an ice bath during the addition of m-CPBA to control the temperature.
- Unreacted peroxides must be quenched properly during the workup procedure (see step 2.5).

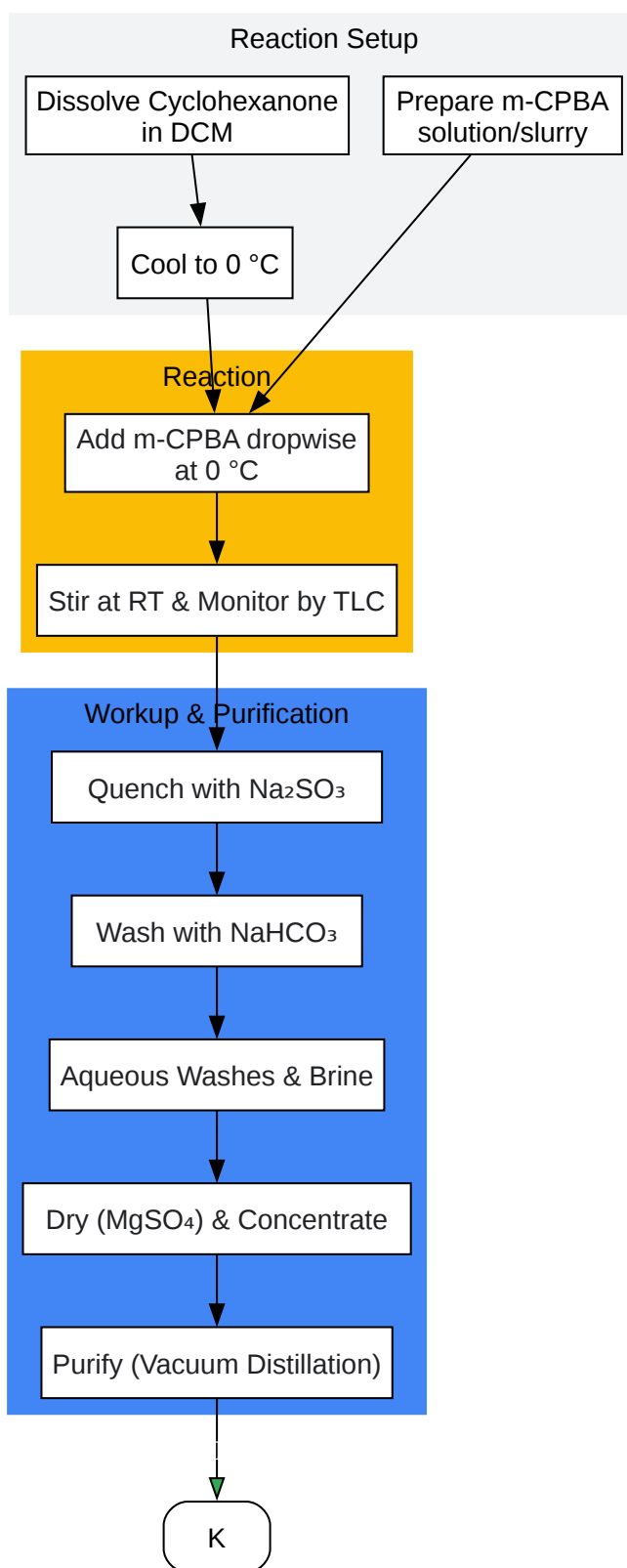
## Reaction Setup and Procedure

- To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (e.g., 5.0 g, 51 mmol).
- Dissolve the cyclohexanone in 100 mL of dichloromethane (DCM).
- Cool the flask in an ice-water bath with stirring for 15-20 minutes until the internal temperature is approximately 0 °C.

- In a separate beaker, dissolve m-CPBA (e.g., 1.2 equivalents, ~14.4 g of 77% purity m-CPBA, 64 mmol) in ~80 mL of DCM. Note: m-CPBA may not dissolve completely, forming a slurry.
- Transfer the m-CPBA solution/slurry to an addition funnel and add it dropwise to the cold, stirring cyclohexanone solution over 30-45 minutes. Maintain the reaction temperature below 5 °C.
- After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (cyclohexanone) is consumed (typically 2-4 hours).

## Workup and Purification

- Quenching: Cool the reaction mixture again in an ice bath. Slowly add saturated aqueous sodium sulfite ( $\text{Na}_2\text{SO}_3$ ) solution (~50 mL) to quench any unreacted peroxide. Stir vigorously for 20-30 minutes. Test for peroxides using peroxide test strips to ensure complete quenching before proceeding.
- Acid Removal: Transfer the mixture to a separatory funnel. Add saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution (~50 mL) to neutralize the 3-chlorobenzoic acid byproduct. CAUTION:  $\text{CO}_2$  evolution will occur. Vent the funnel frequently. Continue adding  $\text{NaHCO}_3$  until the aqueous layer is basic (pH > 8).
- Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated  $\text{NaHCO}_3$  (2 x 50 mL), deionized water (1 x 50 mL), and finally, brine (1 x 50 mL).
- Drying and Concentration: Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate the filtrate using a rotary evaporator to yield the crude  $\epsilon$ -caprolactone.
- Purification (Optional): The crude product is often of high purity. If necessary, it can be further purified by vacuum distillation.



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Caption: Experimental workflow for lactone synthesis.

## Data Presentation: Substrate Scope and Conditions

The m-CPBA-mediated Baeyer-Villiger oxidation is applicable to a wide range of cyclic ketones. The table below summarizes typical conditions and outcomes for various substrates.

Starting Ketone	Product Lactone	Ring Size	Typical Yield	Reference
Cyclopentanone	$\delta$ -Valerolactone	5 $\rightarrow$ 6	85-94%	[14]
Cyclohexanone	$\epsilon$ -Caprolactone	6 $\rightarrow$ 7	>90%	[3][15]
2-Adamantanone	Oxa-adamantanone	Polycyclic	High	[16]
Camphor	1,2-Campholide	Bicyclic	~65%	[8][12]
Cycloheptanone	8-Octanolactone	7 $\rightarrow$ 8	Good	[5]

## Troubleshooting Guide

Problem	Potential Cause(s)	Recommended Solution(s)
Incomplete Reaction	<ul style="list-style-type: none"><li>- Insufficient m-CPBA (commercial reagent purity varies).</li><li>- Reaction time too short or temperature too low.</li><li>- Deactivated substrate (e.g., electron-withdrawing groups near carbonyl).</li></ul>	<ul style="list-style-type: none"><li>- Use a larger excess of m-CPBA (1.5-2.0 eq).</li><li>- Titrate a sample of m-CPBA to determine its active oxidant content.<sup>[7]</sup></li><li>- Increase reaction time or allow to stir overnight at room temperature.</li></ul>
Low Yield	<ul style="list-style-type: none"><li>- Product loss during aqueous workup (some smaller lactones have water solubility).</li><li>- Incomplete quenching leading to product degradation.</li><li>- Side reactions (e.g., epoxidation of co-existing alkenes).<sup>[17][18]</sup></li></ul>	<ul style="list-style-type: none"><li>- Back-extract the aqueous layers with fresh DCM.</li><li>- Ensure complete quenching of peroxide with Na<sub>2</sub>SO<sub>3</sub> or sodium thiosulfate before proceeding.</li><li>- If the substrate contains an alkene, epoxidation may compete. Consider alternative oxidants or protecting groups.</li></ul>
Formation of Byproducts	<ul style="list-style-type: none"><li>- The main byproduct is 3-chlorobenzoic acid.</li><li>- Self-decomposition of m-CPBA.</li></ul>	<ul style="list-style-type: none"><li>- Ensure thorough washing with NaHCO<sub>3</sub> solution until the aqueous layer is basic to remove the acidic byproduct.</li><li>- Maintain proper temperature control during the reaction.</li></ul>

## Conclusion

The Baeyer-Villiger oxidation using meta-chloroperoxybenzoic acid is a powerful and highly predictable method for the synthesis of lactones from cyclic ketones. Its broad substrate scope, operational simplicity, and stereospecificity have cemented its role as an indispensable tool in organic synthesis.<sup>[5]</sup> By understanding the underlying mechanism, adhering to strict safety protocols for handling peroxides, and implementing robust experimental procedures, researchers can reliably access a diverse range of valuable lactone structures for applications in materials science, fragrance, and pharmaceutical development.<sup>[1]</sup>

## References

- Baeyer-Villiger Oxidation - Chemistry Steps. (2025, June 18). Chemistry Steps. [\[Link\]](#)
- AdiChemistry. (n.d.). Baeyer Villiger Oxidation-rearrangement-Mechanism-application-migratory aptitude. AdiChemistry. [\[Link\]](#)
- Wikipedia. (2023). Baeyer–Villiger oxidation. In Wikipedia. [\[Link\]](#)
- Chemistry Stack Exchange. (2013, September 20). Migratory aptitude in Baeyer-Villiger reaction. Chemistry Stack Exchange. [\[Link\]](#)
- Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Organic Chemistry Portal. [\[Link\]](#)
- ResearchGate. (n.d.). Oxidation of cyclic ketones to lactones. [Scientific Diagram]. ResearchGate. [\[Link\]](#)
- KPU Pressbooks. (n.d.). 2.9 The Baeyer-Villiger Reaction. In Organic Chemistry II. [\[Link\]](#)
- Chemistry LibreTexts. (2023, July 24). 4.6: Oxidation of Aldehydes and Ketones- The Baeyer-Villiger Oxidation. Chemistry LibreTexts. [\[Link\]](#)
- Wang, Y., et al. (2022). The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. *Molecules*, 28(1), 153. [\[Link\]](#)
- Chemistry Stack Exchange. (2020, May 29). m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation? Chemistry Stack Exchange. [\[Link\]](#)
- Google Patents. (n.d.).
- ResearchGate. (n.d.). Scheme 1. Baeyer-Villiger oxidation of cyclopentanone under different conditions. [Scientific Diagram]. ResearchGate. [\[Link\]](#)
- Google Patents. (n.d.). DE2122598A1 - Lactone prepn - by treating cyclic ketone with urea - hydrogen peroxide adduct in presence of formic acid.
- National Center for Biotechnology Information. (2022). Catalytic and Stoichiometric Baeyer–Villiger Oxidation Mediated by Nonheme Peroxo-Diiron(III), Acylperoxo, and Iodosylbenzene Iron(III) Intermediates. PMC. [\[Link\]](#)

- Pearson. (n.d.). A reaction for converting ketones to lactones, called the - Brown 14th Edition Ch 18 Problem 57a. Pearson+. [\[Link\]](#)
- Royal Society of Chemistry. (n.d.). A novel lactone synthesis. Journal of the Chemical Society, Chemical Communications. [\[Link\]](#)
- Grokipedia. (n.d.). meta-Chloroperoxybenzoic acid. Grokipedia. [\[Link\]](#)
- Asian Journal of Organic Chemistry. (2024). Synthesis of Fused Lactones through Transition-Metal-Catalyzed peri C–H Functionalization. Chemistry Europe. [\[Link\]](#)
- National Center for Biotechnology Information. (2019). Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage. PMC. [\[Link\]](#)
- Organic Chemistry Portal. (n.d.). Lactone synthesis. Organic Chemistry Portal. [\[Link\]](#)
- Wikipedia. (2023). meta-Chloroperoxybenzoic acid. In Wikipedia. [\[Link\]](#)
- MDPI. (2021). Recent Developments in Lactone Monomers and Polymer Synthesis and Application. Polymers. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). m-Chloroperbenzoic acid. PubChem. [\[Link\]](#)

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## Sources

- [1. US6559322B1 - Process for preparation of a lactone from a cyclic ketone - Google Patents \[patents.google.com\]](#)
- [2. omu.repo.nii.ac.jp \[omu.repo.nii.ac.jp\]](#)
- [3. mdpi.com \[mdpi.com\]](#)
- [4. Baeyer-Villiger Oxidation \[organic-chemistry.org\]](#)

- [5. merckmillipore.com \[merckmillipore.com\]](https://www.merckmillipore.com)
- [6. grokipedia.com \[grokipedia.com\]](https://grokipedia.com)
- [7. meta-Chloroperoxybenzoic acid - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [8. Baeyer–Villiger oxidation - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [9. alfa-chemistry.com \[alfa-chemistry.com\]](https://alfa-chemistry.com)
- [10. One moment, please... \[chemistrysteps.com\]](https://chemistrysteps.com)
- [11. chemistry.stackexchange.com \[chemistry.stackexchange.com\]](https://chemistry.stackexchange.com)
- [12. adichemistry.com \[adichemistry.com\]](https://adichemistry.com)
- [13. m-CPBA\(937-14-4\)MSDS Melting Point Boiling Density Storage Transport \[m.chemicalbook.com\]](https://m.chemicalbook.com)
- [14. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [15. mdpi.com \[mdpi.com\]](https://mdpi.com)
- [16. Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- [17. chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org)
- [18. chemistry.stackexchange.com \[chemistry.stackexchange.com\]](https://chemistry.stackexchange.com)
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